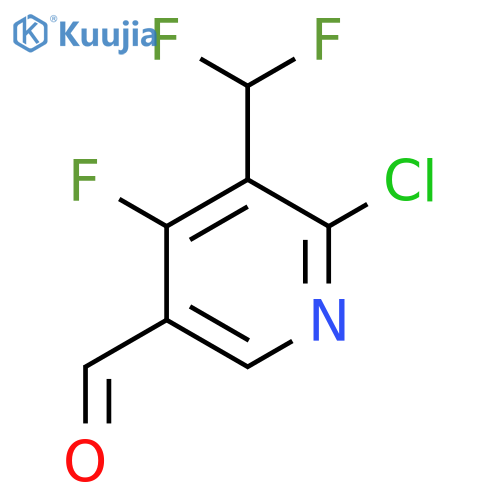

Cas no 1806978-46-0 (2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde)

1806978-46-0 structure

商品名:2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde

CAS番号:1806978-46-0

MF:C7H3ClF3NO

メガワット:209.553031206131

CID:4865887

2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde

-

- インチ: 1S/C7H3ClF3NO/c8-6-4(7(10)11)5(9)3(2-13)1-12-6/h1-2,7H

- InChIKey: PDEUGQKLMSYXIO-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C(F)F)=C(C(C=O)=CN=1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 193

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 30

2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029054441-250mg |

2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde |

1806978-46-0 | 97% | 250mg |

$950.40 | 2022-03-31 | |

| Alichem | A029054441-500mg |

2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde |

1806978-46-0 | 97% | 500mg |

$1,581.10 | 2022-03-31 | |

| Alichem | A029054441-1g |

2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde |

1806978-46-0 | 97% | 1g |

$2,950.20 | 2022-03-31 |

2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1806978-46-0 (2-Chloro-3-(difluoromethyl)-4-fluoropyridine-5-carboxaldehyde) 関連製品

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 68551-17-7(Isoalkanes, C10-13)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量